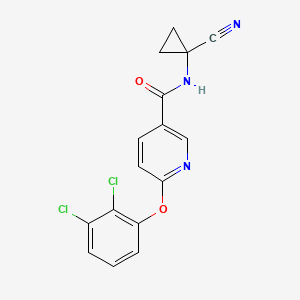
N-(1-cyanocyclopropyl)-6-(2,3-dichlorophenoxy)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopropyl)-6-(2,3-dichlorophenoxy)pyridine-3-carboxamide, also known as CCPA, is a synthetic compound that has been widely used in scientific research due to its unique pharmacological properties. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other tissues.
作用机制
N-(1-cyanocyclopropyl)-6-(2,3-dichlorophenoxy)pyridine-3-carboxamide acts as a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other tissues. Activation of the adenosine A1 receptor leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP. This results in a decrease in intracellular calcium levels, which leads to a number of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclopropyl)-6-(2,3-dichlorophenoxy)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of heart rate and blood pressure, and the inhibition of neurotransmitter release. N-(1-cyanocyclopropyl)-6-(2,3-dichlorophenoxy)pyridine-3-carboxamide has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One of the major advantages of using N-(1-cyanocyclopropyl)-6-(2,3-dichlorophenoxy)pyridine-3-carboxamide in lab experiments is its high potency and selectivity for the adenosine A1 receptor. This allows researchers to selectively activate the receptor and study its physiological and biochemical effects. However, one limitation of using N-(1-cyanocyclopropyl)-6-(2,3-dichlorophenoxy)pyridine-3-carboxamide is that it may have off-target effects on other receptors, which can complicate data interpretation.
未来方向
There are a number of potential future directions for research on N-(1-cyanocyclopropyl)-6-(2,3-dichlorophenoxy)pyridine-3-carboxamide. One area of interest is the potential therapeutic applications of N-(1-cyanocyclopropyl)-6-(2,3-dichlorophenoxy)pyridine-3-carboxamide in the treatment of cardiovascular diseases, neurodegenerative disorders, and cancer. Another area of interest is the development of more selective and potent agonists of the adenosine A1 receptor, which may have improved therapeutic properties. Additionally, further research is needed to fully understand the physiological and biochemical effects of adenosine A1 receptor activation and the potential mechanisms underlying these effects.
合成方法
N-(1-cyanocyclopropyl)-6-(2,3-dichlorophenoxy)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the synthesis of 2,3-dichlorophenol, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 1-cyanocyclopropane to yield the cyclopropyl amide intermediate. The final step involves the reaction of the cyclopropyl amide with 3-cyanopyridine to yield N-(1-cyanocyclopropyl)-6-(2,3-dichlorophenoxy)pyridine-3-carboxamide.
科学研究应用
N-(1-cyanocyclopropyl)-6-(2,3-dichlorophenoxy)pyridine-3-carboxamide has been used extensively in scientific research to study the physiological and biochemical effects of adenosine A1 receptor activation. N-(1-cyanocyclopropyl)-6-(2,3-dichlorophenoxy)pyridine-3-carboxamide has been shown to have a number of potential therapeutic applications, including the treatment of cardiovascular diseases, neurodegenerative disorders, and cancer.
属性
IUPAC Name |
N-(1-cyanocyclopropyl)-6-(2,3-dichlorophenoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-11-2-1-3-12(14(11)18)23-13-5-4-10(8-20-13)15(22)21-16(9-19)6-7-16/h1-5,8H,6-7H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHINJKIOLFODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=CN=C(C=C2)OC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopropyl)-6-(2,3-dichlorophenoxy)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2505658.png)
![N-(4-acetylphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2505659.png)
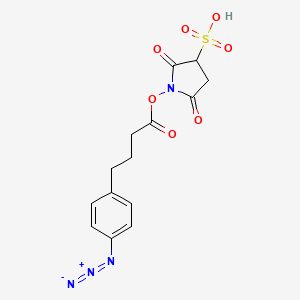
![7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2505662.png)

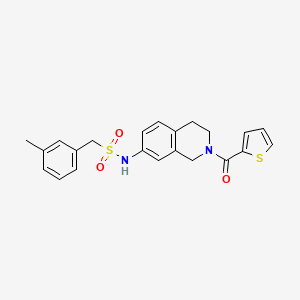
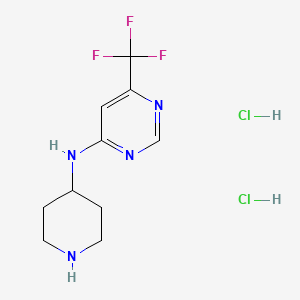
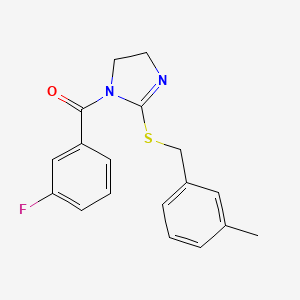
![3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B2505670.png)
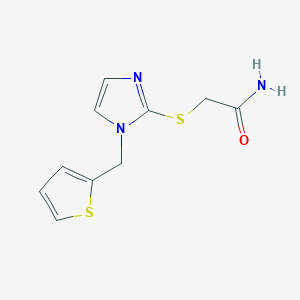
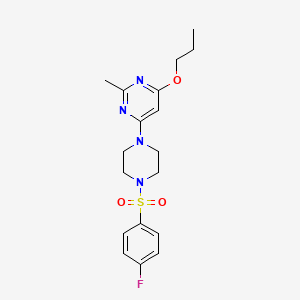
![N-(2-fluorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2505674.png)

